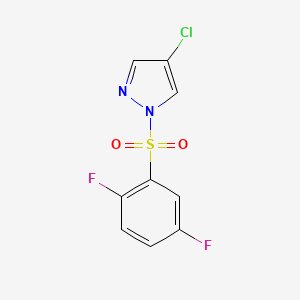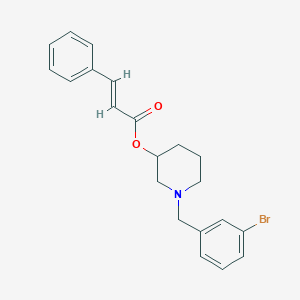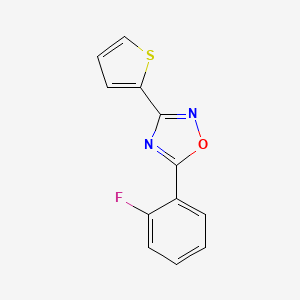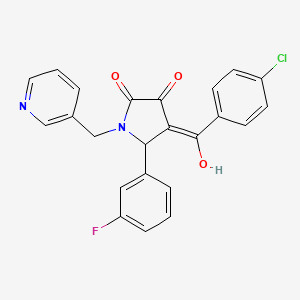
4-CHLORO-1H-PYRAZOL-1-YL (2,5-DIFLUOROPHENYL) SULFONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1H-pyrazol-1-yl (2,5-difluorophenyl) sulfone is a heterocyclic compound that features a pyrazole ring substituted with a chloro group and a sulfone group attached to a difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-pyrazol-1-yl (2,5-difluorophenyl) sulfone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1H-pyrazole with 2,5-difluorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the sulfone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1H-pyrazol-1-yl (2,5-difluorophenyl) sulfone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfone group can be reduced to a sulfide under specific conditions, and the pyrazole ring can undergo oxidation to form pyrazole N-oxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted pyrazole, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-1H-pyrazol-1-yl (2,5-difluorophenyl) sulfone has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-chloro-1H-pyrazol-1-yl (2,5-difluorophenyl) sulfone involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The sulfone group can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol: Similar structure but with a phenol group instead of a sulfone.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains a pyrazole ring with nitro groups and a triazole moiety.
Uniqueness
4-Chloro-1H-pyrazol-1-yl (2,5-difluorophenyl) sulfone is unique due to the presence of both chloro and difluorophenyl sulfone groups, which confer distinct electronic and steric properties. These features make it a versatile scaffold for the design of novel compounds with specific biological and material applications.
Properties
IUPAC Name |
4-chloro-1-(2,5-difluorophenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2O2S/c10-6-4-13-14(5-6)17(15,16)9-3-7(11)1-2-8(9)12/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXPFRVANICWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)N2C=C(C=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B5395248.png)
![(E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE](/img/structure/B5395253.png)
![2-[2-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5395260.png)
![3-[{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propan-1-ol](/img/structure/B5395273.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5395280.png)

![1-{4-[(2-Ethylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone](/img/structure/B5395305.png)

![2-[2-(3-chloro-4,5-diethoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5395321.png)
![2-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5395322.png)
![3-[4-(benzyloxy)phenyl]-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B5395326.png)
![6-(2-bromobenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5395338.png)
![2-[1-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinyl]ethanol](/img/structure/B5395340.png)
